Magnesium, bromo-1-octynyl-
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Overview
Description
Magnesium, bromo-1-octynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H13BrMg and is typically used in various chemical reactions to introduce the octynyl group into organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-octynyl- is prepared through the reaction of 1-bromo-1-octyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions typically involve:
Magnesium turnings: A large excess is used to ensure complete reaction.
Anhydrous ether: Solvent such as diethyl ether or tetrahydrofuran (THF) is essential to stabilize the Grignard reagent.
Inert atmosphere: The reaction is carried out under nitrogen or argon to prevent moisture and oxygen from reacting with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of Magnesium, bromo-1-octynyl- follows similar principles but on a larger scale. The process involves:
Large reactors: Equipped with mechanical stirrers and reflux condensers.
Continuous addition: Of 1-bromo-1-octyne to a suspension of magnesium in anhydrous ether.
Automated control: Of temperature and addition rates to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo-1-octynyl- undergoes several types of chemical reactions, including:
Nucleophilic addition: To carbonyl compounds, forming alcohols.
Coupling reactions: With various electrophiles to form new carbon-carbon bonds.
Substitution reactions: Where the octynyl group is introduced into organic molecules.
Common Reagents and Conditions
Carbonyl compounds: Such as aldehydes and ketones, react with Magnesium, bromo-1-octynyl- to form secondary and tertiary alcohols.
Electrophiles: Such as alkyl halides and acyl chlorides, are used in coupling reactions.
Reaction conditions: Typically involve low temperatures and anhydrous conditions to prevent decomposition of the Grignard reagent.
Major Products
The major products formed from reactions involving Magnesium, bromo-1-octynyl- include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Alkynes: From coupling reactions with alkyl halides.
Ketones and esters: From reactions with acyl chlorides.
Scientific Research Applications
Magnesium, bromo-1-octynyl- has a wide range of applications in scientific research, including:
Organic synthesis: Used to introduce the octynyl group into complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material science: For the preparation of functionalized polymers and advanced materials.
Biological studies: As a tool for modifying biomolecules and studying their functions
Mechanism of Action
The mechanism by which Magnesium, bromo-1-octynyl- exerts its effects involves the formation of a highly reactive carbanion. This carbanion can:
Attack electrophilic centers: In carbonyl compounds, leading to the formation of new carbon-carbon bonds.
Participate in coupling reactions: With various electrophiles to form complex organic structures.
Stabilization: By the ether solvent, which coordinates with the magnesium atom and enhances the reactivity of the Grignard reagent
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo-1-butynyl-
- Magnesium, bromo-1-hexynyl-
- Magnesium, bromo-1-decenyl-
Uniqueness
Magnesium, bromo-1-octynyl- is unique due to its specific chain length and the presence of the terminal alkyne group. This makes it particularly useful for:
- Introducing octynyl groups : Into organic molecules, which can significantly alter their chemical and physical properties.
- Versatility : In various organic synthesis reactions, providing a broader range of applications compared to shorter or longer chain analogs .
Properties
CAS No. |
61307-39-9 |
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Molecular Formula |
C8H13BrMg |
Molecular Weight |
213.40 g/mol |
IUPAC Name |
magnesium;oct-1-yne;bromide |
InChI |
InChI=1S/C8H13.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3,5-8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ISSKJNOCSRTHOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC#[C-].[Mg+2].[Br-] |
Origin of Product |
United States |
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